
2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Etil-3-(hidroximetil)naftaleno-1,4-diona es un derivado de la naftoquinona, una clase de compuestos orgánicos conocidos por sus diversas actividades biológicas y aplicaciones en varios campos. Este compuesto presenta un sistema de anillo de naftaleno con un grupo etilo en la segunda posición, un grupo hidroximetilo en la tercera posición y dos grupos carbonilo en las primeras y cuartas posiciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 2-Etil-3-(hidroximetil)naftaleno-1,4-diona típicamente implica la funcionalización de derivados de naftoquinona. Un método común es la acilación de Friedel-Crafts de la naftoquinona con grupos etilo, seguida de hidroximetilación. Las condiciones de reacción a menudo requieren el uso de catalizadores como el cloruro de aluminio y disolventes como el diclorometano.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar reacciones de Friedel-Crafts a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-Etil-3-(hidroximetil)naftaleno-1,4-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo se puede oxidar para formar un grupo carboxilo.
Reducción: Los grupos carbonilo se pueden reducir a grupos hidroxilo.
Sustitución: La sustitución aromática electrófila puede ocurrir en el anillo de naftaleno.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las condiciones pueden variar, pero los reactivos comunes incluyen halógenos y ácidos de Lewis.
Productos Principales
Oxidación: Formación de 2-Etil-3-(carboximetil)naftaleno-1,4-diona.
Reducción: Formación de 2-Etil-3-(hidroximetil)naftaleno-1,4-diol.
Sustitución: Diversos derivados de naftoquinona sustituidos dependiendo del sustituyente utilizado.
Aplicaciones Científicas De Investigación
La 2-Etil-3-(hidroximetil)naftaleno-1,4-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus potenciales propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su papel en el desarrollo de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de tintes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de la 2-Etil-3-(hidroximetil)naftaleno-1,4-diona implica su interacción con los componentes celulares. El compuesto puede sufrir un ciclo redox, generando especies reactivas de oxígeno que pueden inducir estrés oxidativo en las células. Esta propiedad se explota en sus potenciales actividades anticancerígenas y antimicrobianas. Los objetivos moleculares incluyen enzimas involucradas en reacciones redox y vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Metil-3-(hidroximetil)naftaleno-1,4-diona
- 2-Etil-3-(metoximetil)naftaleno-1,4-diona
- 2-Etil-3-(hidroximetil)antraquinona
Singularidad
La 2-Etil-3-(hidroximetil)naftaleno-1,4-diona es única debido a su patrón específico de sustitución, que imparte reactividad química y actividad biológica distintas.
Propiedades
Número CAS |
143887-45-0 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
2-ethyl-3-(hydroxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O3/c1-2-8-11(7-14)13(16)10-6-4-3-5-9(10)12(8)15/h3-6,14H,2,7H2,1H3 |
Clave InChI |
GWVGZQOCFVACEA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


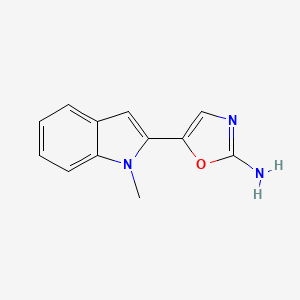
![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)
![1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11889102.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)

![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)

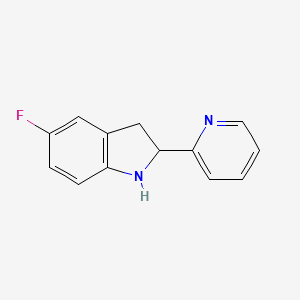
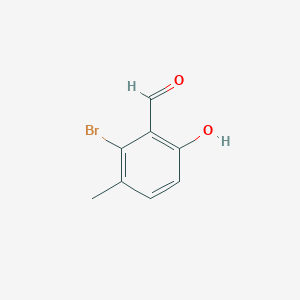
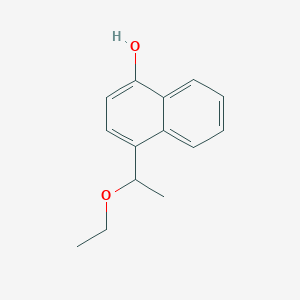

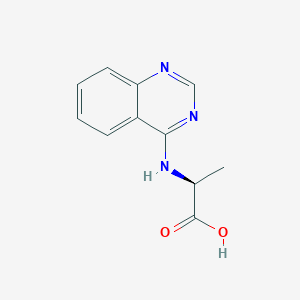

![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)
